molecular formula C16H12O5 B600303 4'-Demethyleucomin CAS No. 34818-83-2

4'-Demethyleucomin

Cat. No. B600303
CAS RN: 34818-83-2
M. Wt: 284.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Demethyleucomin is a natural product found in Anemarrhena asphodeloides . It has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .


Molecular Structure Analysis

The IUPAC name for 4’-Demethyleucomin is (3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one . The compound has several computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Physical And Chemical Properties Analysis

4’-Demethyleucomin has several computed properties, including a molecular weight of 284.26 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 284.06847348 g/mol, Monoisotopic Mass of 284.06847348 g/mol, Topological Polar Surface Area of 87 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 424 .

Scientific Research Applications

  • Olefin Polymerization Pathways : Research on olefin polymerization pathways, especially involving multinuclear group 4 catalysis, could be relevant. These studies explore the properties of multimetallic olefin polymerization catalysts and their applications in creating polymers with unique properties (McInnis, Delferro, & Marks, 2014).

  • Demulsification of Crude Oil Emulsion : The use of surface-active compounds in the demulsification of crude oil emulsions could have parallels in the application of 4'-Demethyleucomin if it shares similar properties (Roshan, Ghader, & Rahimpour, 2018).

  • DNA Topoisomerase II Inhibitors : The study of 4'-O-demethylepipodophyllotoxin derivatives as inhibitors of human DNA topoisomerase II might provide insights into similar applications for this compound if there are structural or functional similarities (Wang et al., 1990).

  • Photocrosslinking of Polyethylene : Research on photocrosslinking in polyethylene using photoinitiators and crosslinking agents might be applicable if this compound has potential as a crosslinking agent or initiator (Chen & Råbny, 1989).

  • DNA Damage and Cytotoxicity : Understanding the mechanism of DNA damage and cytotoxicity by 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (etoposide) might offer clues to similar mechanisms that could be explored with this compound (Wozniak & Ross, 1983).

Mechanism of Action

Target of Action

4’-Demethyleucomin is a natural product that has been identified as a potential inhibitor of the enzyme Monoamine Oxidase (MAO) . MAO plays a crucial role in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for various functions including mood regulation, attention, and bodily functions .

Mode of Action

This inhibition could potentially result in an increase in the levels of monoamine neurotransmitters, thereby affecting neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Demethyleucomin is likely the monoamine neurotransmitter pathway . By inhibiting MAO, 4’-Demethyleucomin could potentially disrupt the normal breakdown of monoamine neurotransmitters, leading to altered neurotransmitter levels and thus affecting the signaling processes in the nervous system .

Pharmacokinetics

It is known that the compound is a natural product and is soluble in alcohol but insoluble in water . These properties could influence its bioavailability and distribution within the body .

Result of Action

Given its potential role as a mao inhibitor, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could in turn affect neuronal signaling and potentially influence behaviors and bodily functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity .

properties

IUPAC Name

(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCWSPYCHMNVKB-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the molecular formula and weight of 4'-Demethyleucomin?

A: Unfortunately, the abstract from the provided research paper does not include the molecular formula or weight of this compound []. More detailed information would be needed from the full paper or other sources to determine these characteristics.

Q2: Is there any spectroscopic data available for this compound in the research?

A: Similar to the previous question, the abstract does not provide any spectroscopic data for this compound []. Further investigation into the full research paper or other publications would be needed to acquire this information.

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